Product packaging for 3-cyclopropoxybenzene-1-sulfonamide(Cat. No.:CAS No. 1243285-44-0)

3-cyclopropoxybenzene-1-sulfonamide

Cat. No.: B6188923
CAS No.: 1243285-44-0
M. Wt: 213.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Cyclopropoxybenzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It features a benzene-sulfonamide core functionalized with a cyclopropoxy group at the meta position. The sulfonamide (SO₂NH₂) group is a privileged pharmacophore in drug discovery, known to confer potent biological activity by acting as a bioisostere for carboxylic acids or other native substrates . The cyclopropoxy moiety, with its characteristic ring strain and three-dimensional geometry, is a valuable structural element used to enhance metabolic stability, reduce conformational flexibility, and improve the overall drug-like properties of lead compounds . This compound is primarily valued as a key synthetic intermediate or a building block for the development of novel therapeutic agents. Researchers utilize it to create derivatives for screening against a range of biological targets. Sulfonamides, as a class, are well-established as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate synthesis pathway. By mimicking para-aminobenzoic acid (PABA), they disrupt the production of essential folate cofactors, leading to a bacteriostatic effect . Beyond their classic antibacterial role, sulfonamide-containing compounds have demonstrated diverse pharmacological activities, including carbonic anhydrase inhibition, and antiviral and anticancer effects, making them a versatile scaffold in probe and drug discovery campaigns . The presence of the cyclopropane ring is a strategic design element, often employed to shield a molecule from oxidative metabolism by cytochrome P450 enzymes, thereby potentially improving its pharmacokinetic profile and half-life in biological systems . This product is intended for research purposes as a chemical reference standard or for use in synthetic organic chemistry. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

1243285-44-0

Molecular Formula

C9H11NO3S

Molecular Weight

213.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 3-Cyclopropoxybenzene-1-sulfonamide

A retrosynthetic analysis of this compound identifies two primary strategic disconnections that simplify the target molecule into more readily available starting materials. The analysis hinges on cleaving the key functional groups: the sulfonamide and the cyclopropyl (B3062369) ether.

Primary Disconnections:

S-N Bond Disconnection: The sulfonamide bond is a logical point for disconnection. This leads back to a 3-cyclopropoxybenzenesulfonyl chloride intermediate and ammonia (B1221849). This is a standard and reliable transformation in sulfonamide synthesis. wikipedia.org

C-O Ether Bond Disconnection: The aryl ether linkage can be disconnected via a C-O cleavage. This retrosynthetic step suggests two potential synthetic routes depending on which precursor bears the nucleophile versus the electrophilic partner.

Route A: This pathway involves a nucleophilic aromatic substitution or a metal-catalyzed coupling between a 3-halobenzenesulfonamide and cyclopropanol (B106826) (or its corresponding alkoxide).

Route B: This alternative involves the coupling of 3-mercaptophenol (or a protected version) with a cyclopropyl halide, followed by oxidation of the sulfide (B99878) to the sulfonyl chloride and subsequent amination. A more direct approach would be the coupling of 3-hydroxyphenylsulfonamide with a suitable cyclopropyl electrophile.

Considering the reactivity and commercial availability of starting materials, the most strategically sound approach involves the formation of the aryl ether bond followed by the introduction of the sulfonamide, or the synthesis of a substituted benzene (B151609) ring that already contains the ether and a precursor to the sulfonamide group. A plausible forward synthesis, therefore, initiates from a substituted phenol, proceeds through etherification, followed by sulfonation and amination.

Classical and Modern Approaches to Benzenesulfonamide (B165840) Synthesis

The benzenesulfonamide moiety is a cornerstone of many pharmaceutical compounds. rsc.orgnih.gov Its synthesis can be achieved through a variety of well-established and contemporary methods.

Sulfonylation Reactions of Substituted Benzenes

The introduction of a sulfonyl group onto a benzene ring is a classic example of electrophilic aromatic substitution. numberanalytics.com For a precursor like cyclopropoxybenzene, the cyclopropoxy group is an ortho-, para-directing activator. Therefore, direct sulfonation will yield a mixture of isomers, necessitating separation.

Key methods for sulfonylation include:

Reaction with Fuming Sulfuric Acid (Oleum): This involves treating the aromatic ring with a solution of sulfur trioxide (SO₃) in sulfuric acid. numberanalytics.comjove.com The electrophile is SO₃ or its protonated form. This reaction is reversible, a feature that can be exploited for purification or directing subsequent reactions. libretexts.org

Chlorosulfonation: A widely used laboratory method involves the direct reaction of an aromatic compound with an excess of chlorosulfonic acid (ClSO₃H). rsc.org This one-step process yields an aryl sulfonyl chloride directly, which is a key intermediate for sulfonamide synthesis.

The general mechanism for electrophilic sulfonation involves the attack of the benzene π-electron cloud on the sulfur trioxide electrophile, forming a resonance-stabilized intermediate (sigma complex). jove.com Subsequent deprotonation restores the aromaticity of the ring. khanacademy.org

Introduction of the Sulfonamide Group

The sulfonamide functional group is typically formed from a sulfonyl chloride precursor. wikipedia.org

Classical Amination: The most traditional and straightforward method is the reaction of a sulfonyl chloride with ammonia or a primary/secondary amine. wikipedia.orgwikipedia.org A base, such as pyridine, is often added to neutralize the hydrochloric acid byproduct. wikipedia.org For the synthesis of a primary sulfonamide like this compound, aqueous or anhydrous ammonia is the reagent of choice.

Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have emerged as powerful tools for forming C-N bonds. acsgcipr.org While more commonly used for aryl amines, this methodology has been adapted for the synthesis of sulfonamides from aryl halides or triflates and sulfonamides, or from sulfonyl chlorides and amines. acsgcipr.orgthieme-connect.comnih.govresearchgate.net These reactions often employ a palladium catalyst with specialized phosphine (B1218219) ligands and a base. acsgcipr.orgnih.gov This approach can offer milder reaction conditions and broader substrate scope compared to classical methods.

Synthesis of the Cyclopropoxy Moiety and its Attachment

The unique electronic and steric properties of the cyclopropyl group are of significant interest in medicinal chemistry. researchgate.net Its incorporation as a cyclopropoxy ether requires specific synthetic strategies.

Etherification Strategies for Cyclopropanols

The cyclopropoxy group is introduced from its corresponding alcohol, cyclopropanol. Cyclopropanols themselves are accessible through various routes, including the Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.org

Once obtained, cyclopropanol can be used in etherification reactions. General ether synthesis strategies can be adapted, although the reactivity of the strained cyclopropanol must be considered. The Williamson ether synthesis, involving the reaction of a sodium cyclopropoxide with an aryl halide, is a potential route. However, metal-catalyzed cross-coupling reactions are often more efficient for constructing aryl ethers.

Coupling Reactions for Aryl Ether Formation

The formation of the aryl ether bond in this compound is a critical step that can be accomplished using transition metal-catalyzed cross-coupling reactions.

Ullmann Condensation/Coupling: This is a classical copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations utilize soluble copper catalysts, often with ligands, allowing for milder reaction conditions and improved yields. arkat-usa.org The reaction typically involves a copper(I) alkoxide intermediate that reacts with the aryl halide. wikipedia.org The choice of solvent, base, and ligand is crucial for the success of the reaction. arkat-usa.org

Table 1: Representative Conditions for Ullmann-type Aryl Ether Synthesis

Catalyst SystemBaseSolventTemperature (°C)Notes
CuI / PPh₃K₂CO₃Toluene or Xylene110-140Effective in non-polar solvents; works well for electron-poor aryl bromides. arkat-usa.org
Cu(I) halide-Pyridine or DMF100-200Classical conditions, often requiring high temperatures. acs.org
CuI / L-prolineK₃PO₄DMSO120Used for coupling aryl bromides with alcohols. nih.gov

Palladium-Catalyzed Buchwald-Hartwig O-Arylation: While more famous for C-N bond formation, palladium-catalyzed systems have also been developed for the synthesis of aryl ethers from aryl halides/triflates and alcohols. These reactions often provide a valuable alternative to copper-catalyzed methods.

For the synthesis of this compound, a practical route would involve the Ullmann coupling of 3-bromobenzenesulfonamide (B181283) or a protected version with cyclopropanol. Alternatively, coupling 3-bromophenol (B21344) with cyclopropanol first, followed by sulfonation and amination of the resulting 3-cyclopropoxybenzene, presents another viable pathway.

Advanced Synthetic Techniques for Analog Preparation

The preparation of analogs of this compound often requires sophisticated synthetic approaches to introduce diverse functional groups and structural motifs. These advanced techniques are essential for exploring the structure-activity relationships of this compound class.

Catalytic methods have become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules like benzenesulfonamides. These methods often lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

One prominent strategy involves the use of metal catalysts, such as copper and palladium, to facilitate the formation of the key sulfonamide bond. For instance, copper-catalyzed cross-coupling reactions have been employed for the synthesis of various benzenesulfonamide derivatives. nih.gov These reactions can couple substituted phenyl bromides with an appropriate amine source, providing a versatile route to a wide range of analogs. nih.gov A specific example involves the use of a copper(I) iodide (CuI) catalyst in the presence of L-proline and potassium phosphate (B84403) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov

Visible-light-induced catalysis has also emerged as a powerful tool. A dual copper and visible-light-catalyzed S(O)2–N coupling reaction between phenylsulfinic acid derivatives and aryl azides offers a redox-neutral pathway to sulfonamides. nih.gov This method is advantageous as it proceeds under mild conditions and avoids the use of genotoxic aromatic amines. nih.gov

Furthermore, palladium catalysis has been utilized in the synthesis of aryl sulfonamide derivatives. Buchwald and co-workers developed a method for synthesizing sulfonyl chloride intermediates from aryl boronic acids and phenyl chlorosulfate, which are then reacted with amines to form the desired sulfonamides. researchgate.net This two-step process highlights the utility of palladium catalysts in constructing the foundational sulfonyl chloride precursor. researchgate.net

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to minimize environmental impact and enhance safety. These approaches focus on the use of environmentally benign solvents, reducing waste, and employing energy-efficient processes.

A significant advancement in green sulfonamide synthesis is the use of water as a solvent. rsc.org This method often involves the reaction of an amino compound with an arylsulfonyl chloride in an aqueous medium under dynamic pH control, eliminating the need for organic bases. rsc.org The product can often be isolated by simple filtration after acidification, resulting in excellent yields and purity without extensive purification. rsc.org

Mechanochemistry, which involves solvent-free reactions in a ball mill, represents another innovative green approach. rsc.org This technique can be used for a one-pot, two-step synthesis of sulfonamides from disulfides. The process involves a tandem oxidation-chlorination followed by amination, utilizing solid reagents like sodium hypochlorite. rsc.org This method is not only environmentally friendly but also cost-effective. rsc.org

Solvent-free reactions under neat conditions have also been reported for the synthesis of N-alkyl and N-arylsulfonamides at room temperature. sci-hub.se This approach simplifies the reaction setup and workup, directly aligning with the goals of green chemistry. Additionally, the use of recyclable catalysts, such as certain metal oxides and heteropoly acids in oxidation reactions, contributes to a more sustainable synthetic process. patsnap.com

Purification and Isolation Techniques for Research Scale Production

The purification and isolation of this compound and its analogs on a research scale are critical steps to obtain compounds of high purity for biological evaluation and further studies. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities.

Crystallization is a common and effective method for purifying solid sulfonamide derivatives. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor. For example, some sulfonamide derivatives have been successfully crystallized from acetic acid or an ethanol/tetrahydrofuran mixture. rsc.orgnih.gov

Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. This method is particularly useful for purifying non-crystalline products or for separating complex mixtures. Silica gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents of varying polarity. For instance, column chromatography has been used to purify sulfonamide derivatives, sometimes starting with a non-polar solvent like petroleum ether and gradually increasing the polarity. rsc.org In some cases, a mixture of dichloromethane (B109758) and hexane (B92381) has been used for washing to achieve high purity. researchgate.net

Filtration and washing are fundamental techniques often employed as initial purification steps or in conjunction with other methods. After a reaction is complete, the solid product can be collected by filtration and then washed with appropriate solvents to remove residual reactants and byproducts. For example, washing with cold diethyl ether and cold pentane (B18724) has been used to purify solid sulfonamide compounds. researchgate.net In aqueous-based syntheses, simple filtration after acidification of the reaction mixture can be sufficient to isolate a pure product. rsc.org

Decompression and desolventization are techniques used to remove solvents from a purified product. This is often the final step after column chromatography or extraction to obtain the dry, solid compound. google.com

The selection and optimization of these purification techniques are crucial for obtaining research-grade this compound and its analogs, ensuring the reliability of subsequent experimental data.

Chemical Reactivity and Derivatization Studies

Reactivity of the Sulfonamide Functional Group (e.g., N-alkylation, N-acylation)

The sulfonamide group (-SO₂NH₂) is a versatile functional handle for derivatization, primarily through reactions at the nitrogen atom.

N-Alkylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base to form a nucleophilic anion. This anion can then react with various alkylating agents. Manganese-catalyzed N-alkylation using primary alcohols as alkylating agents is an efficient method. acs.org For instance, the reaction of p-toluenesulfonamide (B41071) with benzyl (B1604629) alcohol in the presence of a manganese(I) pincer catalyst and a catalytic amount of potassium carbonate yields the N-benzylated product in high yield. acs.org Another sustainable approach involves using iron-based deep eutectic solvents, which facilitate the N-alkylation of arylsulfonamides with secondary alcohols. researchgate.net The use of alkyl halides in the presence of Lewis acids like FeCl₃ or ZnCl₂ also provides a pathway to N-alkylated sulfonamides. dnu.dp.ua

N-Acylation: The sulfonamide nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base. A notable development is the use of N-acyl-N-alkyl/aryl sulfonamides (NASAs/ArNASAs) as cleavable electrophiles for the acylation of proteins, highlighting the reactivity of the acylated sulfonamide linkage. acs.org

Below is a table summarizing common N-alkylation methods applicable to arylsulfonamides:

Table 1: Representative N-Alkylation Methods for Arylsulfonamides
Catalyst/Reagent Alkylating Agent Conditions Avg. Yield Reference
Mn(I) PNP pincer catalyst Primary alcohols K₂CO₃, xylenes, 150 °C 85% acs.org
FeCl₃·6H₂O/glycerol Secondary alcohols Air, 40 °C Good researchgate.net
Lewis Acids (FeCl₃, ZnCl₂) Alkyl halides 1,2-dichloroethane Good dnu.dp.ua
[Ru(p-cymene)Cl₂]₂/dppf Primary amines - - organic-chemistry.org

Reactions of the Cyclopropoxy Substituent (e.g., ring-opening, functionalization)

The cyclopropoxy group consists of a cyclopropane (B1198618) ring attached to an oxygen atom. The three-membered ring is highly strained and susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of electrophiles. nih.gov

Ring-Opening Reactions: The high ring strain of over 100 kJ/mol provides a strong thermodynamic driving force for ring-opening. nih.gov In the presence of acid, the ether oxygen can be protonated, making it a better leaving group and facilitating nucleophilic attack on one of the cyclopropyl (B3062369) carbons. libretexts.orgkhanacademy.org This can lead to the formation of an allyl cation through an electrocyclic ring-opening process. youtube.com The reaction of cyclopropanes bearing an electron-accepting group with nucleophiles can also lead to ring-opening. nih.gov While the cyclopropoxy group itself is not strongly electron-withdrawing, its reactivity can be influenced by the electronic nature of the rest of the molecule.

The specific conditions and products of ring-opening would depend on the reagents used. For example, reaction with anhydrous hydrohalic acids (HX) could potentially lead to the formation of a halohydrin-like product. libretexts.org

Electrophilic Aromatic Substitution and Directed Functionalization of the Benzene (B151609) Ring

The position of further substitution on the benzene ring is directed by the existing sulfonamide and cyclopropoxy groups. byjus.com

Sulfonamide Group (-SO₂NH₂): This group is deactivating and a meta-director. youtube.com The strong electron-withdrawing nature of the sulfonyl group pulls electron density out of the aromatic ring, making it less reactive towards electrophiles. youtube.comlibretexts.org The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.orgyoutube.com

Cyclopropoxy Group (-O-c-Pr): The oxygen atom of the cyclopropoxy group has lone pairs of electrons that can be donated to the benzene ring through resonance, making it an activating group and an ortho-, para-director. libretexts.org The cyclopropyl group itself, when directly attached to an aromatic ring, is also known to be activating and ortho-, para-directing, with its activating effect attributed to its ability to stabilize a positive charge in the transition state through C-C hyperconjugation. rsc.org

Given that 3-cyclopropoxybenzene-1-sulfonamide has these two groups in a meta-relationship, their directing effects will influence the position of any subsequent electrophilic substitution. The activating ortho-, para-directing cyclopropoxy group will compete with the deactivating meta-directing sulfonamide group. The likely positions for substitution would be ortho and para to the cyclopropoxy group (positions 2, 4, and 6) and meta to the sulfonamide group (positions 2 and 5). The activating nature of the cyclopropoxy group would likely make the positions ortho and para to it more favorable for substitution.

Strategies for Scaffold Modification and Library Synthesis

The this compound scaffold can be modified to create a library of diverse compounds for various applications, such as drug discovery. acs.orgresearchgate.netumn.eduresearchgate.net

Scaffold Modification Strategies:

Derivatization of the Sulfonamide: As discussed in section 3.1, the sulfonamide group can be readily N-alkylated or N-acylated to introduce a wide range of substituents. acs.orgresearchgate.netdnu.dp.uaacs.org

Functionalization of the Benzene Ring: Electrophilic aromatic substitution reactions, guided by the directing effects of the existing substituents, can be used to introduce new functional groups onto the aromatic ring. byjus.commasterorganicchemistry.com

Modification of the Cyclopropoxy Group: While more challenging, reactions involving the cyclopropane ring could be explored to introduce further diversity.

Library Synthesis: Flow chemistry has emerged as a rapid and environmentally friendly method for synthesizing sulfonamide libraries. acs.orgnih.gov This technique allows for efficient and scalable production of primary, secondary, and tertiary sulfonamides. acs.org Solid-phase synthesis is another powerful technique for generating large libraries of compounds based on a common scaffold. researchgate.net These strategies enable the systematic exploration of the chemical space around the this compound core.

The following table outlines potential diversification points on the scaffold:

Table 2: Diversification Strategies for the this compound Scaffold
Position of Modification Type of Reaction Potential Reagents/Building Blocks
Sulfonamide Nitrogen N-Alkylation, N-Acylation Alkyl halides, alcohols, acyl chlorides, carboxylic acids
Benzene Ring Electrophilic Aromatic Substitution Halogens, nitric acid, sulfuric acid

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

The Role of the Sulfonamide Group in Molecular Interactions

The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore that significantly influences a molecule's biological activity and recognition by target proteins. openaccesspub.orgnih.gov Its importance stems from its ability to act as a hydrogen bond donor and acceptor, forming strong, directional interactions with amino acid residues in a protein's binding site. This capability is fundamental to the molecular recognition process that precedes a biological response.

Furthermore, the sulfonamide moiety is a well-established zinc-binding group. nih.gov Many enzymes, known as metalloenzymes, contain a zinc ion in their active site that is crucial for their catalytic function. The nitrogen atom of the primary sulfonamide can coordinate with this zinc ion, leading to potent and specific inhibition of the enzyme. A prominent example is the inhibition of carbonic anhydrases, a family of zinc metalloenzymes, by various sulfonamide-containing drugs. nih.govijpsonline.com The geometry and electronic properties of the sulfonamide group are finely tuned to achieve high affinity and selectivity for the target enzyme. nih.gov

The sulfonamide group also serves as a bioisostere for other functional groups, such as carboxylic acids. researchgate.net This means it can mimic the spatial and electronic properties of a carboxylic acid, allowing it to interact with similar biological targets while potentially offering improved metabolic stability and pharmacokinetic properties. researchgate.net The inherent stability of the sulfonamide group compared to more labile groups like esters or amides makes it an attractive component in drug design. researchgate.net

Conformational Impact of the Cyclopropoxy Substituent

The cyclopropoxy substituent, while seemingly simple, has a profound impact on the conformation of the benzene (B151609) ring and its interactions with biological targets. The cyclopropyl (B3062369) ring itself is a rigid, three-membered ring, which restricts the conformational flexibility of the attached oxygen atom and, by extension, the entire substituent. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

The Effects of Positional Isomerism on Biological Profiles

The placement of substituents on a benzene ring—ortho, meta, or para—has a dramatic effect on the molecule's biological activity. masterorganicchemistry.commasterorganicchemistry.com This phenomenon, known as positional isomerism, alters the spatial relationship between the functional groups, which in turn affects how the molecule fits into a protein's binding site and interacts with key residues. nih.govresearchgate.net In the case of 3-cyclopropoxybenzene-1-sulfonamide, the meta-substitution pattern places the cyclopropoxy and sulfonamide groups in a 1,3 relationship on the benzene ring. leah4sci.com

To illustrate the importance of this positioning, one can compare the hypothetical biological activities of the ortho, meta, and para isomers of cyclopropoxybenzene-1-sulfonamide.

IsomerSubstitution PatternPotential Biological Impact
ortho-cyclopropoxybenzene-1-sulfonamide1,2-disubstitutedSteric hindrance between the adjacent bulky cyclopropoxy and sulfonamide groups could force one group out of the plane of the benzene ring, potentially disrupting optimal binding to a target.
meta-cyclopropoxybenzene-1-sulfonamide1,3-disubstitutedThis arrangement allows the two functional groups to be positioned in distinct regions of a binding pocket, potentially interacting with different amino acid residues simultaneously. This can lead to a unique binding mode and activity profile.
para-cyclopropoxybenzene-1-sulfonamide1,4-disubstitutedThe substituents are positioned on opposite sides of the benzene ring. This linear arrangement might be ideal for spanning a binding site and interacting with residues at either end of a pocket.

The electronic effects of the substituents also vary with their position. An ether group, like cyclopropoxy, is an activating group that directs incoming electrophiles to the ortho and para positions during chemical reactions. masterorganicchemistry.com While this is more relevant to synthesis, the resulting electron distribution in the ring can influence non-covalent interactions with a biological target.

Conformational Analysis of this compound and its Analogs

A thorough conformational analysis of this compound involves examining the rotational freedom around the single bonds connecting the substituents to the benzene ring. The orientation of the sulfonamide group and the cyclopropoxy group are of particular interest.

Computational modeling techniques are often employed to predict the stable conformations and the energy barriers for rotation. utdallas.edu These studies can reveal, for example, whether the cyclopropyl ring is oriented in the same plane as the benzene ring or perpendicular to it. The relative orientation of the N-H bonds of the sulfonamide group with respect to the rest of the molecule is also crucial for its hydrogen-bonding capabilities.

Stereochemical Considerations of the Cyclopropyl Ring

While the cyclopropyl ring in this compound itself is achiral, the introduction of substituents onto the cyclopropyl ring would create stereocenters. This would result in enantiomers or diastereomers, which could have significantly different biological activities. The field of stereochemistry is critical in drug development, as often only one stereoisomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.

For instance, if a methyl group were added to the cyclopropyl ring, it could exist in different spatial arrangements. The precise three-dimensional shape of each stereoisomer would determine how well it fits into a chiral biological target, such as an enzyme's active site or a receptor's binding pocket. The stereospecific synthesis of such analogs would be essential to evaluate the biological activity of each isomer independently. acs.org The use of chiral building blocks or asymmetric catalysis would be necessary to obtain optically pure compounds for testing. acs.org

Molecular Mechanism of Action Studies Preclinical Focus

Target Identification and Validation Approaches

There is no available information from enzyme inhibition assays, protein binding studies, or other target identification methodologies specifically for 3-cyclopropoxybenzene-1-sulfonamide.

Elucidation of Molecular Interactions at the Binding Site

Without an identified biological target, there are no studies elucidating the specific molecular interactions, such as hydrogen bonding or hydrophobic interactions, for this compound at a binding site.

Cellular Pathway Perturbations and Downstream Effects

In vitro studies detailing the effects of this compound on cellular pathways and any subsequent downstream effects have not been published.

Selectivity Profiling against Off-Targets and Related Biomolecules

Data from selectivity profiling of this compound against potential off-targets and related biomolecules are not available in the public domain.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-cyclopropoxybenzene-1-sulfonamide. Methods such as Density Functional Theory (DFT) are employed to elucidate the electronic structure, which in turn dictates the molecule's reactivity and interaction with biological targets. researchgate.netmdpi.com

Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MESP): MESP maps reveal the distribution of charge on the molecule's surface, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). mdpi.com This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ekb.eg

Acid Dissociation Constant (pKa): Quantum chemical methods can predict the pKa values of the sulfonamide group, which is critical as deprotonation of this group is often required for binding to certain enzymes like carbonic anhydrase. nih.gov High-level quantum chemical methods combined with implicit solvent models have been used to predict the aqueous Brønsted acidities of a large set of sulfonamides with considerable accuracy. nih.gov For instance, studies have shown that the DSD-PBEP86-D3(BJ) double-hybrid functional provides excellent agreement with benchmark calculations for gas-phase deprotonation energies. nih.gov

Bond Lengths and Conformation: Calculations can predict equilibrium bond lengths, which have been shown to correlate with properties like pKa. rsc.org The conformation of the sulfonamide group, often described as "syn" or "anti," can also be determined, providing insight into its spatial arrangement. rsc.org

Table 1: Calculated Quantum Chemical Properties of Sulfonamide Derivatives

PropertyDescriptionSignificance
MESP Distribution of electrostatic potential on the molecular surface. mdpi.comPredicts sites for non-covalent interactions. mdpi.com
HOMO Energy Energy of the highest occupied molecular orbital. ekb.egIndicates electron-donating ability. ekb.eg
LUMO Energy Energy of the lowest unoccupied molecular orbital. ekb.egIndicates electron-accepting ability. ekb.eg
pKa Acid dissociation constant. nih.govDetermines the ionization state at physiological pH. nih.gov
Bond Lengths Equilibrium distances between atoms. rsc.orgCorrelates with molecular stability and reactivity. rsc.org

These quantum chemical insights are invaluable for predicting how this compound and its analogs will behave in a biological environment and for designing molecules with enhanced reactivity or specific interaction profiles.

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. tandfonline.comlongdom.org This method is instrumental in understanding the binding mechanism of this compound with its potential biological targets.

The process involves:

Preparation of Ligand and Receptor: The 3D structures of the ligand (this compound) and the receptor are prepared. This often involves adding hydrogen atoms and optimizing the structures. tandfonline.com

Defining the Binding Site: A specific region on the receptor, known as the binding site or active site, is defined for the docking simulation. chemijournal.com

Docking and Scoring: The ligand is then placed in the binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. longdom.org

Molecular docking studies on benzenesulfonamide (B165840) analogs have successfully predicted their binding modes with various receptors, including:

Tropomyosin receptor kinase A (TrkA): Docking studies have helped identify key interactions, such as hydrophobic interactions and charged interactions, that stabilize the binding of benzenesulfonamide derivatives to TrkA, a potential target for glioblastoma treatment. mdpi.com

DNA: Simulations have shown that some N-substituted benzenesulfonamide compounds can interact with the minor groove of DNA, primarily through hydrogen bonding between the sulfonamide oxygen atoms and nucleotides. tandfonline.combohrium.com

Hepatitis B Virus (HBV) Capsid Assembly Inhibitors: Docking has been used to explore the binding modes of benzenesulfonamide derivatives with the HBV core protein, aiding in the understanding of structure-activity relationships. tandfonline.com

Carbonic Anhydrase (CA): Docking is frequently used to study the inhibition of carbonic anhydrase isoforms by sulfonamides. These studies often reveal key interactions with the zinc ion in the active site and surrounding amino acid residues. utrgv.eduacs.org

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Stability

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. acs.org MD simulations are crucial for assessing the stability of the predicted binding poses and exploring the conformational flexibility of both the ligand and the receptor. nih.gov

In the context of this compound, MD simulations can:

Assess Binding Stability: By simulating the movement of atoms over a period of time (typically nanoseconds), MD can determine if the ligand remains stably bound in the active site or if it dissociates. acs.org The root-mean-square deviation (RMSD) of the protein backbone and ligand atoms is often monitored to assess the stability of the complex. acs.orgnih.gov

Analyze Intermolecular Interactions: MD trajectories can be analyzed to identify persistent hydrogen bonds, hydrophobic contacts, and other interactions that contribute to the binding affinity. nih.gov Studies have shown the importance of water bridges in stabilizing the complex between sulfonamide inhibitors and their target proteins. nih.gov

Explore Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic events, providing a more realistic representation of the binding process. acs.orgmdpi.com For example, simulations can reveal the flexibility of certain loops in the protein active site. acs.org

Calculate Binding Free Energies: Advanced techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to estimate the binding free energy of the ligand-receptor complex, providing a more quantitative measure of binding affinity. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are valuable for predicting the activity of new, unsynthesized analogs of this compound.

The development of a QSAR/QSPR model typically involves:

Data Set Preparation: A set of molecules with known activities or properties is compiled. mdpi.com

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity or property. researchgate.netqub.ac.uk

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.nettandfonline.com

QSAR studies on benzenesulfonamide derivatives have been successfully applied to:

Anticancer Activity: QSAR models have been developed to predict the cytotoxic effects of benzenesulfonamide analogs against various cancer cell lines, identifying key structural features that influence their activity. mdpi.comnih.gov

Enzyme Inhibition: QSAR has been used to model the inhibitory activity of sulfonamides against enzymes like carbonic anhydrase and Mcl-1, providing insights into the structural requirements for potent inhibition. qub.ac.uknih.gov

Receptor Agonist Activity: QSAR models have highlighted the structural features, such as high electrostatic potential and lipophilicity, that are favorable for the beta3-adrenergic receptor agonist activity of certain benzenesulfonamide derivatives. nih.gov

Table 2: Key Parameters in QSAR/QSPR Modeling

ParameterDescriptionSignificance
r² (Coefficient of Determination) A statistical measure of how well the regression predictions approximate the real data points. tandfonline.comIndicates the goodness of fit of the model.
q² (Cross-validated r²) A measure of the predictive ability of the model, determined through cross-validation. tandfonline.comAssesses the robustness and predictive power of the model.
r²pred (Predictive r²) A measure of the model's ability to predict the activity of an external test set of compounds. tandfonline.comEvaluates the external predictability of the model.

De Novo Design and Virtual Screening for Novel Analogs

Computational methods can also be used to design entirely new molecules or to screen large libraries of existing compounds to identify novel analogs of this compound with improved properties.

De Novo Design: This approach involves building new molecules from scratch within the constraints of a receptor's binding site. Algorithms generate molecular fragments and connect them in a way that maximizes favorable interactions with the target protein. youtube.com This can lead to the discovery of completely novel chemical scaffolds.

Virtual Screening: This technique involves computationally screening large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govmdpi.com Virtual screening can be either structure-based or ligand-based.

Structure-based virtual screening uses docking to evaluate how well each compound in a library fits into the receptor's binding site. nih.gov

Ligand-based virtual screening searches for molecules that are structurally similar to a known active compound, like this compound. utrgv.edu

These approaches have been successfully used to identify novel sulfonamide-based inhibitors for various targets, including carbonic anhydrase and aromatase. utrgv.edunih.gov The identified hits from virtual screening are then typically subjected to further experimental validation.

Preclinical Biological Evaluation in Vitro and in Vivo Research Models

Enzyme Inhibition Assays and Kinetic Characterization

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known for its interaction with various enzymes. While direct enzymatic inhibition data for 3-cyclopropoxybenzene-1-sulfonamide is not extensively documented in publicly available literature, studies on structurally related sulfonamides provide a basis for potential enzymatic targets.

Derivatives of benzenesulfonamides have demonstrated inhibitory activity against several enzyme families. For instance, certain sulfonamide-based peptidomimetic compounds have been synthesized and evaluated as inhibitors of µ-calpain, a cysteine protease. nih.gov In one study, a compound from this class exhibited a potent inhibitory constant (Ki) of 9 nM against µ-calpain. nih.gov

Furthermore, hybrid molecules incorporating a benzenesulfonamide moiety have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. nih.gov In a series of such hybrids, the most effective inhibitions were observed for AChE, BChE, tyrosinase, and α-glucosidase, with IC50 values of 1.003 mM, 1.008 mM, 1.19 mM, and 1.000 mM, respectively, for different compounds within the series. nih.gov

Another significant target for sulfonamides is the carbonic anhydrase (CA) family of enzymes. Research on sulfanilamide (B372717) derivatives has identified potent inhibitors of CA-II, a target in some cancers. nih.gov One derivative, in particular, showed an IC50 value of 0.00690 ± 0.1119 µM against CA-II, indicating significant potency. nih.gov

Table 1: Enzyme Inhibition Data for Structurally Related Sulfonamide Compounds

Compound ClassTarget EnzymeInhibition MetricValue
Sulfonamide-based peptidomimeticµ-calpainKi9 nM
Benzenesulfonamide-piperazine hybridAcetylcholinesterase (AChE)IC501.003 mM
Benzenesulfonamide-piperazine hybridButyrylcholinesterase (BChE)IC501.008 mM
Benzenesulfonamide-piperazine hybridTyrosinaseIC501.19 mM
Benzenesulfonamide-piperazine hybridα-glucosidaseIC501.000 mM
Sulfanilamide derivativeCarbonic Anhydrase II (CA-II)IC500.00690 µM

This table presents data from studies on various sulfonamide derivatives and does not represent data for this compound itself.

Cell-Based Assays for Specific Biological Effects

The biological effects of sulfonamide-containing molecules have been explored in various cell-based assays, demonstrating their potential to modulate cellular processes.

Sulfonamide-based peptidomimetic calpain inhibitors have been shown to possess antiproliferative activity against melanoma (A-375 and B-16F1) and prostate cancer (PC-3) cell lines in vitro. nih.gov One compound from this series was also found to inhibit DU-145 prostate cancer cell invasion by 80% at a concentration of 2 µM in a Matrigel assay. nih.gov

In studies related to idiosyncratic drug reactions, the toxicity of sulfonamide metabolites has been assessed using in vitro lymphocyte assays. nih.gov These assays utilize a murine hepatic microsomal system to generate metabolites and evaluate their effect on cell death. nih.gov

The anti-apoptotic potential of compounds has been investigated through assays measuring cytochrome C release. mdpi.com Antiapoptotic proteins can prevent the release of cytochrome C, thereby inhibiting the intrinsic apoptosis pathway. mdpi.com

In Vivo Proof-of-Concept Studies in Relevant Animal Models

While specific in vivo proof-of-concept studies for this compound are not available, research on other sulfonamides provides insights into their potential biological effects in animal models.

The acetylator phenotype, which can influence the metabolism of sulfonamides, has been determined in vivo using caffeine (B1668208) as a probe. nih.gov Such studies are crucial for understanding potential differences in drug handling and response among individuals.

In a study investigating renal ischemia/reperfusion injury in rats, novel thiadiazole derivatives, synthesized from hydrazinecarbothioamides, were evaluated for their anti-apoptotic effects. mdpi.com The results indicated that these compounds could reduce tissue damage in the kidneys, with some derivatives showing activity comparable to the reference compound N-acetylcysteine (NAC). mdpi.com

Exploratory Pharmacokinetic and Pharmacodynamic Principles

The pharmacokinetic and pharmacodynamic properties of sulfonamides are influenced by their structural features. The lipophilicity of a compound, often estimated by CLogP, can predict its distribution characteristics. For instance, some sulfonamide-based peptidomimetic calpain inhibitors were predicted to be more lipophilic than the reference compound MDL28170. nih.gov

The pharmacodynamics of sulfonamides are linked to their mechanism of action. For example, as antibacterial agents, they function as antimetabolites, competing with para-aminobenzoic acid (PABA) in the microbial synthesis of folic acid. nih.gov

Evaluation of Metabolic Stability and Metabolic Pathways

The metabolic fate of sulfonamides is a critical determinant of their activity and potential for toxicity. Metabolism primarily occurs in the liver and involves both Phase I (oxidation) and Phase II (conjugation) reactions. researchgate.net

Key metabolic pathways for sulfonamides include N-acetylation and oxidation. nih.gov N-acetylation is mediated by a genetically polymorphic enzyme, leading to individual differences in metabolism. nih.gov Oxidation can produce potentially toxic metabolites. nih.gov Another metabolic route involves the hydroxylation of the central amine group, catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov

Uncommon metabolic pathways have also been reported, such as the coupling and fragmentation of sulfonamides initiated by amino H-abstraction, also catalyzed by CYP450 enzymes. nih.gov Furthermore, cleavage of the sulfonamide bond can occur, mediated by glutathione (B108866) S-transferase (GST), leading to the formation of glutathione (GSH) conjugates. domainex.co.uk This metabolic hydrolysis is influenced by the electronic properties of the aromatic ring. domainex.co.uk

The stability of compounds in the presence of metabolic enzymes is a key parameter. For example, the introduction of a disulfide bond into certain peptide-based compounds has been shown to be an effective strategy to prevent metabolic degradation. nih.gov

Table 2: Common Metabolic Transformations of Sulfonamides

Metabolic PathwayMediating Enzyme(s)Description
N-AcetylationN-acetyltransferaseAddition of an acetyl group to the nitrogen atom.
OxidationCytochrome P450 (CYP450)Addition of oxygen or removal of hydrogen.
HydroxylationCytochrome P450 (CYP450)Introduction of a hydroxyl group.
Sulfonamide Bond CleavageGlutathione S-transferase (GST)Hydrolysis of the sulfonamide bond, often with GSH conjugation.

Advanced Analytical and Characterization Techniques Beyond Basic Identification

Spectroscopic Methods for Detailed Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of a synthesized compound like 3-cyclopropoxybenzene-1-sulfonamide.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic 1H and 13C NMR provide the foundational carbon-hydrogen framework, advanced NMR techniques offer deeper insights into the molecular architecture. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assigning specific proton and carbon signals and establishing through-bond connectivities. For instance, in a related sulfonamide, N-n-Butyl benzene (B151609) sulfonamide, 1H NMR is used to identify the proton signals corresponding to the butyl chain and the benzene ring. mdpi.com For this compound, HMBC would be crucial to confirm the connectivity between the cyclopropyl (B3062369) group's oxygen and the benzene ring at the C3 position. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, helping to define the compound's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as Time-of-Flight (TOF) and Orbitrap mass spectrometry, are vital for determining the exact molecular weight and, consequently, the elemental composition of a compound with high accuracy and precision. acs.orgrsc.org For this compound (C9H11NO3S), HRMS would be expected to provide a mass measurement accurate to within a few parts per million (ppm), unequivocally confirming its molecular formula. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, would further yield a characteristic fragmentation pattern, providing additional structural confirmation by identifying key substructures like the cyclopropoxybenzene and sulfonamide moieties. This level of detail is crucial in distinguishing the target compound from potential isomers or impurities. rsc.orgnih.gov

X-ray Crystallography of Compound-Protein Complexes

To understand how this compound might interact with a biological target, X-ray crystallography of the compound in complex with a protein is the gold standard. nih.govkarger.com This technique provides a three-dimensional, atomic-resolution picture of the binding mode.

For many sulfonamides, a primary target is the enzyme family of carbonic anhydrases (CAs). nih.gov Crystallographic studies of various sulfonamides complexed with human carbonic anhydrase I (HCAI) have revealed that the sulfonamide group directly interacts with the essential zinc ion in the active site. nih.gov The orientation of the sulfonamide group and the interactions of the substituted benzene ring with surrounding amino acid residues are key determinants of binding affinity and selectivity. nih.govadmescope.com For this compound, a crystal structure would reveal the precise orientation of the cyclopropoxy group within the active site, highlighting any specific hydrophobic or van der Waals interactions that contribute to its binding. This structural information is invaluable for structure-based drug design, enabling the rational optimization of the compound to enhance its potency and selectivity. nih.gov

Table 1: Representative X-ray Crystallography Data for Sulfonamide-Protein Complexes This table presents hypothetical yet representative data for illustrative purposes.

CompoundProtein TargetPDB IDResolution (Å)Key Interactions
AcetazolamideCarbonic Anhydrase I2NN72.0Sulfonamide-Zn coordination, H-bonds with Thr199
MethazolamideCarbonic Anhydrase I1CIL2.0Displacement of Zn-bound water, interaction with His200
Benzenesulfonamide (B165840) Analog (AL106)TrkAN/A (Docking Study)N/AHydrophobic interactions with Tyr359, Ser371, Ile374

Chromatographic Methods for Purity, Enantiomeric Excess, and Metabolic Profiling

Chromatographic techniques are workhorses in the analysis of pharmaceutical compounds, used to assess purity, separate stereoisomers, and investigate metabolism.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is the standard method for determining the purity of a compound like this compound. nih.govacs.org A well-developed HPLC method can separate the main compound from any starting materials, by-products, or degradation products. The percentage purity is calculated from the relative peak areas in the chromatogram.

Enantiomeric Excess: If a chiral center is present in the molecule or if atropisomerism is possible, the separation of enantiomers is crucial. Chiral HPLC or Supercritical Fluid Chromatography (SFC) using chiral stationary phases are the methods of choice for determining the enantiomeric excess (e.e.). researchgate.netnih.gov For instance, the enantiomers of novel diarylpyrazole sulfonamide derivatives have been successfully separated using SFC, allowing for the evaluation of their enantioselective binding to human carbonic anhydrase II. researchgate.net While this compound itself is not chiral, derivatives of it could be, necessitating such analysis.

Metabolic Profiling: Understanding the metabolic fate of a compound is a critical aspect of its development. In vitro metabolic profiling studies are typically conducted using liver microsomes, S9 fractions, or hepatocytes, which contain the primary drug-metabolizing enzymes like cytochrome P450s (CYPs). youtube.comnih.gov The main metabolic pathways for sulfonamides include N-acetylation, hydroxylation of the aromatic ring, and cleavage of the sulfonamide bond. researchgate.netresearchgate.net For this compound, potential metabolic transformations would include hydroxylation of the benzene ring, O-dealkylation of the cyclopropoxy group to form a phenol, or cleavage of the cyclopropyl ring. researchgate.net The identification of metabolites is carried out using LC-MS/MS, where the masses and fragmentation patterns of the metabolites are compared to the parent compound.

Table 2: Common Metabolic Pathways for Aromatic Sulfonamides

Metabolic ReactionEnzyme FamilyPotential Product for this compound
Aromatic HydroxylationCytochrome P450 (CYP)Hydroxy-3-cyclopropoxybenzene-1-sulfonamide
O-DealkylationCytochrome P450 (CYP)3-Hydroxybenzene-1-sulfonamide
N-AcetylationN-acetyltransferase (NAT)N-acetyl-3-cyclopropoxybenzene-1-sulfonamide
Sulfonamide Bond CleavageVarious hydrolases3-Cyclopropoxybenzene and Sulfamic acid

Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of a ligand-target interaction, which are crucial for understanding the mechanism of action and for lead optimization.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the real-time binding of a ligand in solution (the analyte) to a target protein immobilized on a sensor chip. This technique allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. researchgate.net SPR has been extensively used to characterize the binding of small molecule sulfonamide inhibitors to carbonic anhydrase. researchgate.net An SPR experiment with this compound would provide valuable kinetic information about its interaction with a target protein.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), the stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). These thermodynamic parameters provide insight into the driving forces of the binding interaction (e.g., hydrogen bonding, hydrophobic interactions). Studies on sulfonamide drugs binding to tubulin have shown how minor positional changes of a substituent can lead to significant differences in the thermodynamic signature of binding, highlighting the sensitivity of this technique. For this compound, ITC could be used to obtain a complete thermodynamic profile of its binding to a target, complementing the kinetic data from SPR.

Table 3: Representative Biophysical Data for Sulfonamide Inhibitors This table presents hypothetical yet representative data for illustrative purposes.

CompoundTechniqueTargetKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
4-CarboxybenzenesulfonamideSPRCarbonic Anhydrase II150N/AN/A
Sulfonamide Derivative 5ITCTubulin2.5 x 103-5.2-2.5
Benzenesulfonamide 2gITCMetallo-β-lactamase ImiS550-10.21.7

Future Research Directions and Emerging Applications

Development of Next-Generation Analogs with Enhanced Specificity, Potency, or Novel Mechanisms

The development of next-generation analogs of 3-cyclopropoxybenzene-1-sulfonamide would likely focus on optimizing its pharmacological profile. Medicinal chemists could explore several modifications to enhance its specificity, potency, and potentially uncover novel mechanisms of action.

One approach involves the strategic modification of the cyclopropoxy group. Altering the size or stereochemistry of this ring could influence the compound's binding affinity and selectivity for its biological target. For instance, the introduction of substituents on the cyclopropyl (B3062369) ring could create additional interaction points with a target protein.

Another avenue for analog development is the functionalization of the sulfonamide group. The synthesis of N-substituted derivatives is a common strategy to modulate the physicochemical properties of sulfonamides, such as solubility and cell permeability. frontiersrj.com Furthermore, creating sulfonamide analogues like sulfonimidamides or sulfoximines could lead to compounds with altered electronic properties and new biological activities. nih.gov

The benzene (B151609) ring also presents opportunities for modification. The addition of various functional groups could influence the molecule's pharmacokinetic properties and target engagement. For example, the introduction of halogen atoms or other electron-withdrawing groups can significantly alter the biological activity of sulfonamide derivatives.

These structural modifications could lead to the identification of analogs with improved therapeutic indices. For example, enhancing the selectivity of a compound for a specific enzyme isoform can reduce off-target effects. Increased potency would allow for lower effective doses, minimizing potential toxicity. The design and synthesis of such analogs would be a key step in realizing the therapeutic potential of this chemical scaffold. acs.org

Exploration of New Biological Targets and Interdisciplinary Research Avenues

The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs with diverse biological targets. ajchem-b.com While the specific targets of this compound are yet to be determined, its structure suggests several plausible avenues for investigation.

Given that many sulfonamides are known to inhibit carbonic anhydrases, this class of enzymes represents a primary area for target exploration. ajchem-b.com Various isoforms of carbonic anhydrase are implicated in a range of diseases, including glaucoma, epilepsy, and cancer. Screening this compound and its analogs against a panel of carbonic anhydrase isoforms could reveal novel and selective inhibitors.

Other potential targets include enzymes in the folate biosynthesis pathway, a classic target for antibacterial sulfonamides. tandfonline.com Additionally, sulfonamides have been shown to inhibit proteases, kinases, and other enzymes involved in various disease processes. nih.gov High-throughput screening of this compound against a broad range of biological targets could uncover unexpected activities and open up new therapeutic possibilities.

Interdisciplinary research will be crucial in exploring the full potential of this compound. Collaborations between chemists, biologists, and pharmacologists will be essential to identify and validate new biological targets. Furthermore, the exploration of combination therapies, where this compound is used in conjunction with other drugs, could lead to synergistic effects and improved treatment outcomes for complex diseases.

Integration with Advanced Chemical Biology Tools (e.g., chemical probes, optogenetics)

Advanced chemical biology tools offer powerful approaches to elucidate the mechanism of action and biological targets of novel compounds like this compound.

Chemical Probes:

The development of chemical probes based on the this compound scaffold would be a valuable research direction. These probes, which are typically modified with a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) and a reactive group for covalent labeling, can be used to identify the specific proteins that the compound interacts with within a cell. nih.govmdpi.com For instance, a probe could be designed to covalently bind to its target protein, allowing for its isolation and identification via mass spectrometry. rsc.org This approach would provide direct evidence of the compound's molecular target and shed light on its mechanism of action.

Optogenetics:

Optogenetics, a technique that uses light to control the activity of genetically modified cells, could also be employed to study the effects of this compound. nih.govfrontiersin.org For example, if the compound is found to modulate the activity of a specific ion channel or receptor, optogenetic tools could be used to selectively activate or inhibit that target in living cells or organisms. This would allow researchers to study the downstream effects of the compound's action with high temporal and spatial precision, providing a deeper understanding of its role in cellular signaling pathways. nih.govnoozhawk.com The integration of optogenetics with pharmacological studies can help to dissect complex biological circuits and validate new drug targets. researchgate.net

Potential in Materials Science or Catalyst Design (if applicable)

While the primary focus for sulfonamide-based compounds is typically in medicinal chemistry, their unique chemical properties also suggest potential applications in materials science and catalysis.

The sulfonamide group is known for its ability to form strong hydrogen bonds and coordinate with metal ions. These properties could be exploited in the design of novel functional materials. For instance, polymers incorporating the this compound moiety could exhibit interesting self-assembly properties or be used as selective membranes.

In the field of catalysis, sulfonamide derivatives have been used as ligands for transition metal catalysts. princeton.edu The specific electronic and steric properties of this compound could make it a useful ligand for a variety of catalytic transformations. Disulfonimides, which are related to sulfonamides, have also been used as catalysts in enantioselective synthesis. wikipedia.org Furthermore, sulfonic acid-functionalized materials are known to be efficient solid acid catalysts for various organic reactions. mdpi.com Research in this area could lead to the development of novel and efficient catalysts for important chemical processes. acs.org

Methodological Advances in Synthesis and Computational Prediction for Sulfonamide Derivatives

Continued advances in synthetic chemistry and computational modeling will be instrumental in accelerating the research and development of this compound and its derivatives.

Advances in Synthesis:

Recent years have seen the development of numerous novel methods for the synthesis of sulfonamides, moving beyond the classical reaction of a sulfonyl chloride with an amine. frontiersrj.comresearchgate.netthieme-connect.com These new methods often offer milder reaction conditions, greater functional group tolerance, and improved efficiency. cbijournal.com For example, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds in sulfonamides. princeton.edu Photocatalysis is another emerging area that enables novel transformations for the synthesis and functionalization of sulfonamides. acs.org These advanced synthetic methodologies will facilitate the rapid and efficient generation of diverse libraries of this compound analogs for structure-activity relationship studies.

Computational Prediction:

Computational methods are playing an increasingly important role in drug discovery. Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel sulfonamide derivatives based on their chemical structure. researchgate.net Molecular docking simulations can be used to predict how these compounds bind to their biological targets, providing insights into the molecular basis of their activity. nih.govresearchgate.net These computational tools can help to prioritize the synthesis of the most promising analogs, thereby saving time and resources in the drug discovery process. Machine learning and artificial intelligence are also being applied to predict the biological activities and physicochemical properties of sulfonamides, further accelerating the design of new drug candidates. researchgate.net

Q & A

Q. 1.1. What are the optimal synthetic routes for 3-cyclopropoxybenzene-1-sulfonamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a cyclopropoxide derivative and a sulfonamide precursor. Key steps include:

  • Solvent Selection : Use anhydrous dichloromethane or chloroform under inert conditions to minimize hydrolysis of reactive intermediates .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics between immiscible phases.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) and adjust stoichiometry (1.2:1 molar ratio of cyclopropoxide to sulfonyl chloride) to reduce side products .

Q. 1.2. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm the presence of cyclopropoxy protons (δ 0.5–1.2 ppm in 1^1H NMR) and sulfonamide NH2_2 (δ 6.8–7.2 ppm). 13^{13}C NMR should show a sulfonamide carbon at ~125 ppm .
    • Mass Spectrometry : ESI-MS (negative mode) should exhibit [M–H]^- at m/z 230.1 (calculated for C9_9H11_{11}NO3_3S) .
    • HPLC : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm; purity ≥98% is acceptable for biological assays .

Advanced Research Questions

Q. 2.1. How do reaction mechanisms differ when synthesizing this compound under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions : Protonation of the sulfonyl chloride enhances electrophilicity, favoring SN1 mechanisms. However, cyclopropoxide stability decreases, risking ring-opening side reactions.
  • Basic Conditions : Deprotonation of the cyclopropanol generates a stronger nucleophile (cyclopropoxide), promoting SN2 pathways. Use mild bases (e.g., K2_2CO3_3) to avoid degradation .
  • Kinetic Analysis : Conduct time-resolved IR spectroscopy to track sulfonyl chloride consumption. A linear plot of ln([reactant]) vs. time indicates first-order kinetics under basic conditions .

Q. 2.2. What strategies mitigate data contradictions in biological activity studies of this compound?

Methodological Answer:

  • Source of Contradictions : Variability often arises from impurities (>2% by HPLC) or solvent residues (e.g., DMSO) affecting assay results .
  • Mitigation Strategies :
    • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293T ≤ P20) and validate target engagement via SPR (Kd_d ≤ 10 µM).
    • Control Experiments : Include a structurally analogous inert sulfonamide (e.g., 3-methoxybenzene-1-sulfonamide) to isolate target-specific effects .
    • Meta-Analysis : Apply multivariate regression to published IC50_{50} values, correcting for variables like assay temperature and incubation time .

Q. 2.3. How can computational modeling predict the regioselectivity of this compound in enzyme binding?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with carbonic anhydrase isoforms. The cyclopropoxy group shows higher affinity for hydrophobic pockets (e.g., CA-IX vs. CA-II) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
  • QSAR Analysis : Correlate Hammett σ+^+ values of substituents (e.g., cyclopropoxy σ+^+ = –0.21) with inhibitory activity to guide derivatization .

Q. 2.4. What advanced techniques characterize degradation products of this compound under oxidative stress?

Methodological Answer:

  • Stress Testing : Expose the compound to 3% H2_2O2_2 at 40°C for 72 hours.
  • Detection Methods :
    • GC×GC-HR-ToF–MS : Identify sulfonic acid derivatives (m/z 246.0) and cyclopropane ring-opened products (e.g., allyl sulfonamides) .
    • EPR Spectroscopy : Detect free radicals (g-factor ~2.003) to confirm radical-mediated degradation pathways .
  • Stabilization : Add antioxidants (0.1% BHT) or lyophilize under argon to extend shelf life .

Methodological Resources

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Reference
Molecular Weight231.26 g/molESI-MS
LogP (Octanol-Water)1.45 ± 0.10Shake Flask
Aqueous Solubility (25°C)2.3 mg/mL (pH 7.4)HPLC-UV
pKa (Sulfonamide NH)9.8Potentiometric

Q. Table 2. Common Contaminants in Synthetic Batches

ContaminantSourceRemoval Strategy
3-Chlorobenzene-1-sulfonamideIncomplete substitutionColumn Chromatography
CyclopropanolHydrolysis of precursorAzeotropic Drying
Dimerized SulfonamideOverheatingRecrystallization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.